

Commercial Availability and Synthetic Methodologies of Enantiomerically Pure 3-Aminopiperidines: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-benzylpiperidin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure 3-aminopiperidines, key chiral building blocks in modern drug discovery. It further details established experimental protocols for their synthesis and resolution, and explores the signaling pathways modulated by their derivatives, particularly in the context of metabolic and neurodegenerative diseases.

Commercial Availability

Enantiomerically pure (R)- and (S)-3-aminopiperidine, along with their common derivatives such as dihydrochloride salts and N-Boc protected forms, are readily available from a variety of chemical suppliers. These compounds are offered at various purity levels, which is a critical consideration for applications in pharmaceutical research and development. Below is a summary of commercially available enantiopurified 3-aminopiperidine derivatives from selected suppliers.

Product Name	Enantiomer	Form	CAS Number	Reported Purity	Supplier(s)
3-Aminopiperidine	(R)	Free Base	127294-73-9	-	Pharmaffiliates
3-Aminopiperidine Dihydrochloride	(R)-(-)	Dihydrochloride Salt	334618-23-4	>97.0% (T) to ≥98.0% (GC)	TCI Chemicals, Sigma-Aldrich, Chem-Impex
3-Aminopiperidine Dihydrochloride	(S)-(+)	Dihydrochloride Salt	334618-07-4	98%	Thermo Scientific, Simson Pharma
1-Boc-3-aminopiperidine	(R)-(-)	N-Boc Protected	188111-79-7	≥99.0%	Home Sunshine Pharma, Chem-Impex
1-Boc-3-aminopiperidine	(S)-(+)	N-Boc Protected	625471-18-3	97% to ≥98.0% (TLC)	AChemBlock, Sigma-Aldrich, Chem-Impex

Experimental Protocols

The synthesis and resolution of enantiomerically pure 3-aminopiperidines are well-established processes in organic chemistry. Key methodologies include classical chemical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis from chiral starting materials.

Protocol 1: Classical Resolution of Racemic 3-Aminopiperidine via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. Dibenzoyl-L-tartaric acid is a commonly used resolving agent for this purpose.

Materials:

- Racemic 3-aminopiperidine
- Dibenzoyl-L-tartaric acid
- Methanol
- Methyl t-butyl ether (MTBE)
- Hydrochloric acid (HCl) in MTBE
- Sodium hydroxide (NaOH) solution

Procedure:

- **Salt Formation:** Dissolve racemic 3-aminopiperidine and an equimolar amount of dibenzoyl-L-tartaric acid in a suitable solvent, such as methanol, with heating to ensure complete dissolution.^[1]
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt (typically the (S)-3-aminopiperidine-dibenzoyl-L-tartrate salt).
- **Isolation:** Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization.
- **Liberation of the Free Amine:** Treat the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, to liberate the free (S)-3-aminopiperidine.
- **Extraction:** Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

- Isolation of the Other Enantiomer: The more soluble diastereomer remaining in the mother liquor can be recovered by evaporation of the solvent, followed by liberation of the free amine with base to obtain (R)-3-aminopiperidine, which may require further purification.
- Salt Formation for Stability: For long-term storage and easier handling, the enantiomerically enriched free amines are often converted to their dihydrochloride salts by treatment with hydrochloric acid in a suitable solvent like MTBE.^[1]

Protocol 2: Asymmetric Synthesis of (R)-3-Aminopiperidine from D-Ornithine

This approach utilizes a chiral pool starting material to establish the desired stereochemistry, avoiding a resolution step.

Materials:

- D-Ornithine hydrochloride
- Thionyl chloride
- Methanol
- Sodium methoxide
- Lithium aluminum hydride (LiAlH₄)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)

Procedure:

- Esterification: Convert D-ornithine hydrochloride to its methyl ester by reacting with thionyl chloride in methanol.
- Cyclization: Treat the resulting methyl ester with a base, such as sodium methoxide, to induce intramolecular cyclization to form (R)-3-aminopiperidin-2-one (a lactam).

- **Reduction:** Reduce the lactam using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This step reduces the amide carbonyl to a methylene group, yielding (R)-3-aminopiperidine.
- **Purification and Salt Formation:** Purify the resulting (R)-3-aminopiperidine, often by distillation or chromatography. Subsequently, convert it to the more stable dihydrochloride salt by treatment with hydrochloric acid.

Protocol 3: Enzymatic Kinetic Resolution of N-Boc-3-aminopiperidine

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Transaminases are commonly employed for the resolution of amines.

Materials:

- Racemic N-Boc-3-aminopiperidine
- Transaminase enzyme (e.g., ω -transaminase)
- Amino donor (e.g., isopropylamine)
- Pyridoxal 5'-phosphate (PLP) cofactor
- Buffer solution (e.g., Tris-HCl)
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- **Reaction Setup:** Prepare a buffered aqueous solution containing the racemic N-Boc-3-aminopiperidine, the transaminase enzyme, the amino donor, and the PLP cofactor.^[2]
- **Enzymatic Reaction:** Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The enzyme will selectively convert one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone (N-Boc-3-piperidone), leaving the other enantiomer (the (R)-enantiomer) unreacted.

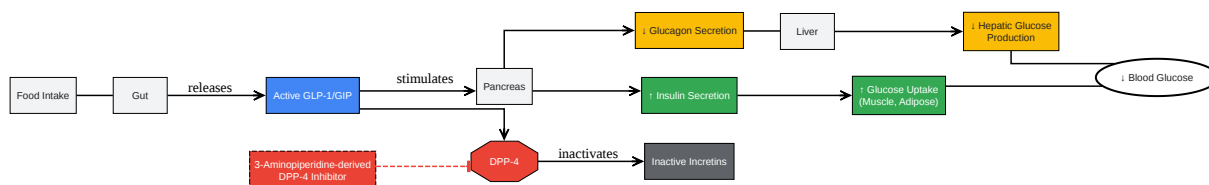
- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining amine.
- **Workup and Extraction:** Stop the reaction and extract the mixture with an organic solvent. The unreacted (R)-N-Boc-3-aminopiperidine and the product ketone will be in the organic phase.
- **Separation:** Separate the (R)-N-Boc-3-aminopiperidine from the ketone by chromatography or other purification techniques.
- **Deprotection (Optional):** If the free amine is desired, the Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.

Signaling Pathways and Applications in Drug Development

Enantiomerically pure 3-aminopiperidines are crucial building blocks for a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.^[3] Examples of such drugs include alogliptin and linagliptin, both of which incorporate an (R)-3-aminopiperidine moiety. Recent research has also highlighted the neuroprotective potential of DPP-4 inhibitors, suggesting their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease.^{[4][5][6]}

DPP-4 Inhibition in Glucose Homeostasis

DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).^{[6][7][8]} These hormones are released from the gut in response to food intake and play a key role in regulating blood glucose levels. By inhibiting DPP-4, drugs derived from 3-aminopiperidines increase the levels of active GLP-1 and GIP.^{[8][9]} This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon secretion from α -cells, ultimately resulting in lower blood glucose levels.^{[9][10]}



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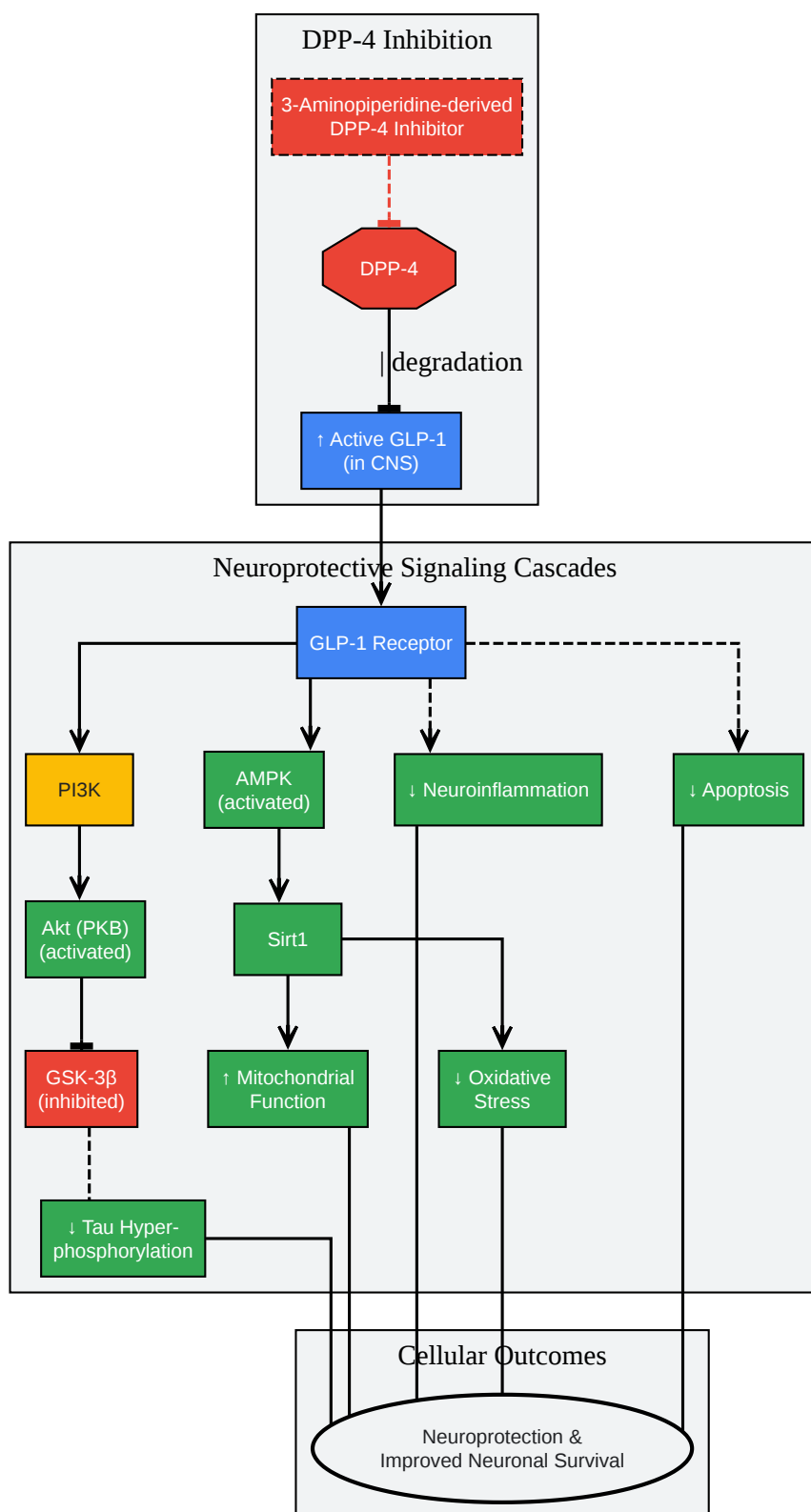
DPP-4 Inhibition in Glucose Homeostasis

Neuroprotective Mechanisms of DPP-4 Inhibitors

The neuroprotective effects of DPP-4 inhibitors are believed to be mediated, at least in part, by the enhanced signaling of GLP-1 in the central nervous system. GLP-1 receptors are expressed in various brain regions, and their activation has been shown to exert neurotrophic effects.^[11] In the context of Alzheimer's disease, DPP-4 inhibitors like linagliptin have been shown to protect neurons from amyloid-beta (A β)-induced toxicity.^{[5][12]}

One proposed mechanism involves the restoration of impaired insulin signaling pathways in the brain.^{[4][6]} Linagliptin has been demonstrated to restore the phosphorylation of insulin receptor substrate-1 (IRS-1), leading to the activation of the pro-survival kinase Akt (Protein Kinase B).^[6] Activated Akt, in turn, inhibits glycogen synthase kinase 3 β (GSK-3 β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.^[6]

Furthermore, DPP-4 inhibitors may exert neuroprotective effects through the activation of the AMPK/Sirt1 signaling pathway.^{[4][12]} This pathway is involved in promoting mitochondrial function and reducing oxidative stress. By alleviating A β -induced mitochondrial dysfunction and the generation of reactive oxygen species (ROS), these compounds can help preserve neuronal health.^{[12][13]} Additionally, DPP-4 inhibitors have been associated with anti-inflammatory and anti-apoptotic effects in the brain, further contributing to their neuroprotective profile.^[14]



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Neuroprotective Signaling of DPP-4 Inhibitors

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